4-Benzyloxy-2-methoxybenzaldehyde

Organic Synthesis Benzaldehyde Derivatives Vilsmeier-Haack Reaction

Researchers needing the correct 2,4-substituted benzaldehyde for natural product synthesis face failure with wrong regioisomers. This compound (CAS 58026-14-5) ensures synthetic success. - **Critical Differentiation**: Distinct mp 93-100°C vs. 78-80°C for incorrect 2,4-regioisomer; rapid QC verification. - **Documented Performance**: Preferred starting material for medicagol; reported synthetic yield >82%. - **Process Advantage**: Benzyl-protected hydroxyl enables orthogonal multi-step strategies; scalable via Vilsmeier-Haack (82.26% yield).

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 58026-14-5
Cat. No. B021105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-methoxybenzaldehyde
CAS58026-14-5
Synonyms2-Methoxy-4-(phenylmethoxy)benzaldehyde;  2-Methoxy-4-benzyloxybenzaldehyde; 
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O
InChIInChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyHZLNIOUBXRIFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-2-methoxybenzaldehyde Chemical Profile


4-Benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5) is an aromatic aldehyde with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol, characterized by methoxy and benzyloxy substituents on the benzaldehyde ring [1]. It is a key intermediate in organic synthesis, valued for its specific substitution pattern that enables the construction of complex natural products like the phytoalexin medicagol, and its benzyl-protected hydroxyl group offers stability for multi-step synthesis pathways .

Why 4-Benzyloxy-2-methoxybenzaldehyde Is Irreplaceable


The specific substitution pattern of 4-Benzyloxy-2-methoxybenzaldehyde, with a benzyloxy group at the 4-position and a methoxy group at the 2-position, dictates its unique reactivity and physical properties, which are critical for its performance as a synthetic intermediate. Substitution with regioisomers, such as 2-(benzyloxy)-4-methoxybenzaldehyde, leads to different physical properties (e.g., melting point) and chemical behavior, which can result in failed synthetic steps, reduced yields, or the inability to form the intended final product, particularly in the synthesis of specific benzofuran natural products . A simple class-level substitution is therefore not feasible without compromising synthetic outcomes.

4-Benzyloxy-2-methoxybenzaldehyde Head-to-Head Comparisons


Synthetic Yield: Target vs. Regioisomer

A dedicated synthetic study achieved an overall yield of 82.26% for 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol using a two-step O-alkylation and Vilsmeier-Haack reaction sequence [1]. In contrast, a separate protocol for the synthesis of its regioisomer, 2-(benzyloxy)-4-methoxybenzaldehyde (compound 10b), reported a lower yield of 80% [2]. This difference, while modest, suggests a slight advantage in the synthetic efficiency of the target compound under these specific reaction conditions, which is a key consideration for process chemistry and large-scale procurement.

Organic Synthesis Benzaldehyde Derivatives Vilsmeier-Haack Reaction

Melting Point: Regioisomer Differentiation

The melting point of 4-benzyloxy-2-methoxybenzaldehyde is consistently reported in the range of 93-100°C by multiple chemical suppliers . This is a distinct and verifiable physical property that differentiates it from its close regioisomer, 2-(benzyloxy)-4-methoxybenzaldehyde, which is reported to have a lower melting point range of 78-80°C [1]. This difference is crucial for confirming the identity and purity of the correct compound upon receipt, ensuring that the intended isomer has been procured for research use.

Physical Property Analysis Quality Control Compound Identification

Medicagol Precursor Application

4-Benzyloxy-2-methoxybenzaldehyde is a validated starting material for the synthesis of medicagol, a natural 2-arylbenzofuran with known anti-inflammatory properties . This application is specific to the 2-methoxy-4-benzyloxy substitution pattern. In contrast, the regioisomer 2-(benzyloxy)-4-methoxybenzaldehyde is not documented in the literature as a precursor to medicagol but is instead a general intermediate in the synthesis of diverse benzyloxybenzaldehyde derivatives [1]. This distinction is a critical differentiator for researchers targeting the synthesis of medicagol and related pterocarpans.

Medicinal Chemistry Natural Product Synthesis Phytoalexin Biosynthesis

4-Benzyloxy-2-methoxybenzaldehyde Research Applications


Scalable Synthesis of Benzofuran Natural Products

This compound is the preferred starting material for synthesizing medicagol, a phytoalexin with anti-inflammatory properties [1]. Its documented role in this pathway, with a reported synthetic yield of over 82% , makes it a strategic choice for medicinal chemistry labs focused on developing anti-inflammatory agents or exploring pterocarpan biosynthesis.

Quality Control and Compound Verification

The distinct melting point range of 93-100°C for 4-benzyloxy-2-methoxybenzaldehyde serves as a critical identity verification tool [1]. This allows analytical and quality control laboratories to rapidly confirm they have procured the correct regioisomer, distinguishing it from the 2,4-regioisomer which melts at a significantly lower temperature (78-80°C) , thereby ensuring experimental integrity.

Multi-Step Organic Synthesis of Complex Aldehydes

As a versatile benzaldehyde building block with a protected hydroxyl group, this compound is ideal for multi-step synthetic pathways requiring orthogonal protection strategies. Its established synthesis via the Vilsmeier-Haack reaction with an 82.26% yield provides a reliable and efficient route for process chemists developing scalable syntheses of complex molecules [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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